5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole
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Overview
Description
5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a 2,2-dimethoxyethyl group and a methyl group. Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals, making this compound of significant interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole typically involves the reaction of 2,2-dimethoxyethylamine with a thiazole precursor under specific conditions. One common method includes the use of acid catalysts to facilitate the reaction. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability. The use of automated systems also minimizes human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazoles depending on the substituent used.
Scientific Research Applications
5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethoxyethyl)-1,3-thiazole
- 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-oxazole
- 2-(2,2-Dimethoxyethyl)-1,3-oxazole
Uniqueness
5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
IUPAC Name |
5-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-6-9-5-7(12-6)4-8(10-2)11-3/h5,8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUMPMRRWQEWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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